N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-27-18-6-4-5-15-12-19(28-21(15)18)17-13-29-22(23-17)24-20(25)11-14-7-9-16(26-2)10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFODEMQCOSPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar scaffolds exhibit significant antimicrobial properties. N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has shown potential against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of specific microbial strains, suggesting its application in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis and other chronic inflammatory diseases.
Antiviral Properties
This compound may also exhibit antiviral properties. Similar compounds have been shown to inhibit viral replication and reduce viral load in various models, indicating that this compound could be explored for antiviral drug development .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Scaffold : The initial step often involves the synthesis of the benzofuran core through cyclization reactions.
- Thiazole Ring Formation : The thiazole ring can be synthesized using appropriate precursors that undergo cyclization under acidic or basic conditions.
- Acetamide Functionalization : The final step involves attaching the acetamide moiety to complete the synthesis.
These synthetic pathways allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
| Study B | Showed potent anti-inflammatory effects by reducing TNF-α levels in vitro models. |
| Study C | Indicated antiviral efficacy against influenza virus in cell culture assays. |
These findings highlight the compound's versatility and potential as a lead candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s 7-ethoxybenzofuran-thiazole-acetamide architecture distinguishes it from common thiazole derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on structure: C₂₂H₂₁N₂O₄S.
Key Observations:
- Benzofuran vs.
- Ethoxy vs. Methoxy : The ethoxy group in the target compound may increase lipophilicity compared to methoxy-substituted analogs (e.g., compound 16), altering membrane permeability .
- Morpholine/Pyridine vs. Benzofuran : Morpholine () and pyridine () substituents introduce hydrogen-bonding or basicity, contrasting with the benzofuran’s oxygen-rich but neutral profile .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its structure, synthesis, and significant biological effects, particularly focusing on its potential as an anti-inflammatory and anticancer agent.
Chemical Structure and Properties
The compound consists of several key structural features:
- Benzofuran Ring : Contributes to the compound's ability to interact with various biological targets.
- Thiazole Ring : Enhances the compound's pharmacological properties.
- Acetamide Moiety : Increases solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 396.47 g/mol. The presence of an ethoxy group and a methoxy group further modifies its chemical properties, potentially enhancing its activity against specific biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of Intermediates : Involves the formation of benzofuran and thiazole derivatives.
- Coupling Reactions : These reactions are facilitated by various catalysts and reagents such as thionyl chloride or ethylating agents.
- Purification : Techniques like recrystallization or chromatography are employed to isolate the final product.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The benzofuran and thiazole rings enhance its interaction with cellular targets, leading to effective inhibition of tumor growth in various cancer cell lines .
Antimicrobial Properties
Additionally, this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell wall synthesis or inhibiting essential enzymes required for microbial survival .
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies on Inflammation : A study demonstrated that the compound reduced TNF-α levels significantly in macrophage cell lines exposed to inflammatory stimuli.
- Cancer Cell Line Testing : In another study, treatment with this compound resulted in a dose-dependent decrease in viability in breast cancer cell lines, suggesting potential for therapeutic application.
- Antimicrobial Efficacy : Research indicated that this compound inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-thiazole core. Key steps include:
- Coupling reactions : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to attach the benzofuran moiety to the thiazole ring .
- Acetamide formation : Reaction of 2-(4-methoxyphenyl)acetic acid with the thiazol-2-amine intermediate under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
| Parameter | Condition |
|---|---|
| Solvent | DMF/DCM |
| Catalyst | EDC/HOBt |
| Yield | ~70–85% |
Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, the ethoxy group (7-ethoxy) appears as a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (394.45 g/mol) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) for absolute configuration determination. Refinement with Olex2 or similar software ensures <5% R-factor discrepancies .
Advanced Research Questions
Q. What computational methods are suitable for predicting the bioactivity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The benzofuran-thiazole core may occupy hydrophobic pockets, while the methoxyphenyl group engages in π-π stacking .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence with catalytic residues .
- QSAR Modeling : Build regression models (Random Forest/PLS) using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .
Q. How should researchers address discrepancies in reported bioactivity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition) to rule off-target effects .
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times. Normalize data to positive controls (e.g., staurosporine for apoptosis) .
- Meta-Analysis : Apply ANOVA to pooled data (≥3 independent studies) to identify outliers. Adjust for variables like solvent (DMSO concentration ≤0.1%) .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations at the 7-ethoxy (e.g., 7-methoxy, 7-propoxy) and 4-methoxyphenyl positions. Test against a panel of cancer cell lines (e.g., MCF-7, A549) .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical moieties. The thiazole ring and acetamide linker are often essential for activity .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity. For example, replacing 4-methoxyphenyl with 4-fluorophenyl may increase logD by ~0.5 .
Q. How can the compound's stability under various conditions be assessed, and what degradation products are likely?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions at 40°C for 72 hours .
- HPLC-MS Analysis : Monitor degradation with a C18 column (ACN/water gradient). Major degradants may include hydrolyzed acetamide (free amine) or oxidized benzofuran .
- Kinetic Modeling : Calculate t₁/₂ using first-order kinetics. For example, oxidative degradation at pH 7.4 shows t₁/₂ ~48 hours .
Data Contradiction and Optimization
Q. What statistical approaches optimize synthetic yield when scaling up production for preclinical studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken design to vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent volume (3–6 mL/g). Response surface models predict optimal conditions .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression. Target >90% conversion before workup .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (≥95% HPLC) and control raw material variability (e.g., amine intermediate purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
